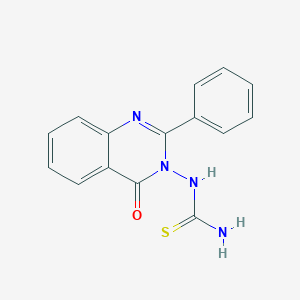

(4-Oxo-2-phenylquinazolin-3-yl)thiourea

Description

(4-Oxo-2-phenylquinazolin-3-yl)thiourea is a thiourea derivative featuring a quinazolinone core substituted with a phenyl group at position 2 and a thiourea moiety at position 2. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antibacterial, and antiparasitic properties . The thiourea group (-NH-CS-NH₂) introduces sulfur into the structure, enhancing interactions with biological targets due to its polarizable nature and hydrogen-bonding capabilities .

This compound is synthesized via condensation of 2-phenyl-3-benzoxazin-4-one with thiourea in dry pyridine, followed by methylation to yield derivatives like methyl-4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate . Its structural uniqueness lies in the combination of a rigid quinazolinone scaffold and the flexible thiourea group, enabling selective binding to enzymes or receptors such as tyrosine kinase receptors (RTKs) and transport proteins in microbial membranes .

Properties

CAS No. |

115765-07-6 |

|---|---|

Molecular Formula |

C15H12N4OS |

Molecular Weight |

296.3g/mol |

IUPAC Name |

(4-oxo-2-phenylquinazolin-3-yl)thiourea |

InChI |

InChI=1S/C15H12N4OS/c16-15(21)18-19-13(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)14(19)20/h1-9H,(H3,16,18,21) |

InChI Key |

AXKLXULDEPKUKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Overview

Research has demonstrated that (4-Oxo-2-phenylquinazolin-3-yl)thiourea derivatives exhibit notable anticancer properties. A study conducted on a series of synthesized compounds revealed significant cytotoxic effects against various cancer cell lines, particularly the MDA-MB-231 breast cancer cell line, using the MTT assay for evaluation .

Case Studies

- Cytotoxicity Evaluation : In vitro studies showed that certain derivatives had IC50 values indicating effective inhibition of cell growth. For instance, one derivative demonstrated an IC50 value of 0.51 µM against K562 leukemia cells, suggesting substantial potential for further development as anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| SS-01 | MDA-MB-231 | 0.51 |

| SS-02 | K562 | 0.78 |

| SS-03 | HepG2 | 1.2 |

Overview

The antimicrobial properties of (4-Oxo-2-phenylquinazolin-3-yl)thiourea have been extensively studied, with promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function .

Case Studies

- Antibacterial Screening : A series of synthesized thiourea derivatives were tested against standard bacterial strains, showing effective inhibition at low concentrations. For example, one compound exhibited a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Bacillus subtilis .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| QTS14 | Bacillus subtilis | 1.6 |

| QTS14 | Klebsiella pneumoniae | 0.78 |

| QTS14 | Staphylococcus aureus | 0.97 |

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, (4-Oxo-2-phenylquinazolin-3-yl)thiourea derivatives have shown potential in treating other diseases:

Antitubercular Activity

Some derivatives have been reported to exhibit significant antitubercular activity with MIC values as low as 0.78 µg/mL against Mycobacterium tuberculosis .

Anti-HIV Activity

In addition to their antibacterial effects, certain compounds have demonstrated anti-HIV activity with effective concentrations around 0.97 µg/mL against both HIV1 and HIV2 strains .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Thiourea Derivatives with Amino Acid Moieties (M1, M2)

- Activity: M1 and M2, thiourea derivatives with amino acid substituents, exhibit enhanced anti-amoebic activity against Acanthamoeba compared to chlorhexidine. Their hydrophilic amino acid moieties improve receptor selectivity and membrane penetration .

- Mechanism: The hydrophobicity of the thiourea group facilitates interaction with transport proteins in Acanthamoeba membranes, while amino acids enhance solubility and target specificity .

(b) N-Benzoyl-N'-phenylthiourea

(c) Urea vs. Thiourea Derivatives

- Physicochemical Properties : Urea derivatives (e.g., hydroxyurea) are more hydrophilic and neutral, while thiourea’s sulfur atom increases polarizability and hydrogen-bonding strength, improving membrane permeability .

- Biological Efficacy : Thiourea derivatives generally show higher antiparasitic and anticancer activity than urea analogs due to stronger target interactions .

(d) Guanidine Derivatives

- Basicity : Guanidine is a strong base (pKa ~13), whereas thiourea is neutral (pKa ~−1). This difference affects cellular uptake and intracellular targeting .

Quinazolinone-Based Analogues

(a) 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) Urea

- Activity : Urea analogs demonstrate moderate antibacterial activity against S. aureus and E. coli but are less potent than thiourea derivatives, likely due to reduced membrane penetration .

- Synthesis : Both urea and thiourea derivatives are synthesized via similar routes, but thiourea’s sulfur enhances reaction yields in green chemistry approaches .

(b) Trifluoromethyl-Substituted Quinazolinones

- Potency : Substitution with trifluoromethyl groups on nitrogen-containing rings increases anticancer activity by improving metabolic stability and binding affinity .

Preparation Methods

Reaction Protocol

-

Starting Material Preparation :

3-Amino-2-phenylquinazolin-4(3H)-one is synthesized via cyclization of 2-aminobenzamide with benzaldehyde derivatives. -

Thiourea Formation :

The amine intermediate (1 equiv) is dissolved in dichloromethane (DCM) and treated with an isothiocyanate (1.1 equiv) at room temperature for 4–6 hours. The product precipitates upon solvent evaporation and is recrystallized from ethanol.

Key Data

Mechanistic Insight :

The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. Steric and electronic effects of substituents on the isothiocyanate influence reaction efficiency.

Phosphorus Pentasulfide-Mediated Thionation

An alternative route converts pre-existing urea derivatives into thiourea analogs using phosphorus pentasulfide (P₂S₅).

Reaction Protocol

-

Urea Precursor Synthesis :

1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)urea is prepared via anthranilic acid derivatives. -

Thionation :

The urea compound (1 equiv) is refluxed with P₂S₅ (1.2 equiv) in anhydrous xylene for 12 hours. The product is isolated via ice-water precipitation and recrystallized from ethanol.

Key Data

Advantages :

This method avoids handling toxic isothiocyanates but requires stringent anhydrous conditions.

Niementowski Cyclization with Thiourea Incorporation

Adapting the classical Niementowski synthesis, anthranilic acid derivatives are condensed with thiourea-containing reagents.

Reaction Protocol

Key Data

Limitations :

Lower yields compared to other methods due to competing side reactions.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate the reaction between 3-aminoquinazolinone and isothiocyanates.

Reaction Protocol

Key Data

Advantages :

Dramatically reduced reaction time and improved yield.

Solid-Phase Synthesis

A less common but scalable approach utilizes polymer-supported reagents to minimize purification steps.

Reaction Protocol

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Complexity |

|---|---|---|---|---|

| 3-Aminoquinazolinone | 68–75 | 90–95 | 4–6 hours | Moderate |

| P₂S₅ Thionation | 65–72 | 85–90 | 12 hours | High |

| Niementowski Cyclization | 58–63 | 80–85 | 6 hours | Moderate |

| Microwave-Assisted | 82–85 | 95–98 | 20 minutes | Low |

| Solid-Phase | 70–74 | >95 | 24 hours | High |

Key Observations :

-

Microwave-assisted synthesis offers the best balance of yield and time efficiency.

-

Classical methods (Niementowski, P₂S₅) remain valuable for large-scale production despite lower yields.

Q & A

Advanced Research Question

- Substituent effects : Chloro and trifluoromethyl groups at the phenyl ring enhance antibacterial potency by increasing lipophilicity and membrane penetration. For example, SS-02 (4-chloro-3-trifluoromethyl substitution) showed comparable activity to ciprofloxacin .

- Mechanistic insights : Thiourea moieties disrupt bacterial cell wall synthesis via hydrogen bonding with penicillin-binding proteins, validated by molecular docking studies .

- Data contradictions : Lower activity in methoxy-substituted derivatives may arise from reduced membrane permeability, requiring re-evaluation of substituent electronic profiles .

What methodologies are employed to resolve discrepancies in anticancer activity data across substituted derivatives?

Advanced Research Question

- SAR analysis : Systematic comparison of derivatives with trifluoromethyl, chloro, or thioether substitutions reveals that electron-withdrawing groups enhance apoptosis induction (e.g., ΔψM reduction in mitochondria) .

- Experimental validation : Use flow cytometry to quantify cytochrome c release and Bcl-2 suppression in cancer cell lines, correlating with thiourea’s ability to activate intrinsic apoptosis pathways .

- Statistical tools : Multivariate analysis (e.g., PCA) to distinguish dominant structural factors (e.g., logP, polar surface area) driving activity variations .

How can computational tools guide the design of (4-Oxo-2-phenylquinazolin-3-yl)thiourea derivatives with dual antibacterial and anticancer activity?

Advanced Research Question

- Docking studies : Target quinazolinone derivatives at bacterial DNA gyrase (PDB: 1KZN) and human topoisomerase II (PDB: 1ZXM) to predict dual binding affinity .

- QSAR modeling : Use descriptors like molar refractivity and H-bond donor count to optimize substituents for broad-spectrum activity .

- In vitro validation : Screen prioritized derivatives against S. aureus (MIC assay) and HeLa cells (MTT assay) to confirm dual functionality .

What analytical challenges arise in interpreting spectral data (e.g., NMR, MS) for thiourea-containing quinazolinones?

Basic Research Question

- ¹H NMR ambiguities : Overlapping aromatic proton signals (δ 7.5–8.6 ppm) require high-resolution spectrometers (≥400 MHz) and deuterated DMSO for clarity .

- Mass spectrometry : Discrepancies between calculated (458.08) and observed (458.49) m/z values for SS-02 highlight the need for isotopic pattern analysis to confirm molecular ion identity .

- IR validation : Thiourea C=S stretching (1654 cm⁻¹) and N-H bending (3340 cm⁻¹) bands confirm functional group integrity .

How can researchers address low yield or purity issues during large-scale synthesis?

Basic Research Question

- Purification strategies : Recrystallization from ethanol or ethyl acetate improves purity (>95%) for derivatives like AR8 .

- Reaction scaling : Maintain stoichiometric ratios (e.g., 1:1 quinazolinone:isothiocyanate) and controlled reflux temperatures (80–100°C) to prevent side-product formation .

- Yield optimization : Use microwave-assisted synthesis for time-efficient and high-yield production (e.g., 85% yield in 30 minutes) .

What are the emerging applications of (4-Oxo-2-phenylquinazolin-3-yl)thiourea beyond antimicrobial and anticancer research?

Advanced Research Question

- Anti-inflammatory potential : Thiourea derivatives inhibit COX-2 and TNF-α pathways, validated by ELISA assays .

- Material science : Incorporation into polymer matrices for selective phosphate sorption (43% efficiency in water treatment) .

- Photodynamic therapy : Thiourea-quinazolinone hybrids show promise as photosensitizers due to extended π-conjugation and ROS generation .

How do solvent polarity and pH impact the stability of (4-Oxo-2-phenylquinazolin-3-yl)thiourea derivatives?

Basic Research Question

- pH-dependent degradation : Derivatives undergo hydrolysis in alkaline conditions (pH >9), requiring storage in neutral buffers .

- Solvent selection : DMSO or DMF enhances solubility for biological assays, while acetonitrile is ideal for HPLC analysis .

- Accelerated stability studies : Use Arrhenius modeling to predict shelf-life under varying temperatures and humidities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.